molecular formula C21H15F2N5O B2412245 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207013-60-2

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2412245
CAS No.: 1207013-60-2
M. Wt: 391.382
InChI Key: FHIWXEYXVXPYOM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a quinoline core substituted with a piperidine ring, a fluorine atom, and a benzamide group

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c22-16-5-7-17(8-6-16)28-20(14-9-11-24-12-10-14)19(26-27-28)21(29)25-13-15-3-1-2-4-18(15)23/h1-12H,13H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWXEYXVXPYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

This can be achieved through an amide coupling reaction, where the quinoline-piperidine intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various biological applications:

  • Anticancer Activity : Studies indicate that compounds with triazole moieties exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of fluorine atoms enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
    • Mechanism : The mechanism involves the inhibition of specific kinases involved in cell proliferation pathways.
  • Antimicrobial Efficacy : Research has shown that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Testing Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, demonstrating effective inhibition at low concentrations.

Polymer Chemistry

The compound is also explored for its applications in polymer chemistry as a potential additive to enhance the mechanical properties and thermal stability of polymers.

Data Table

Application AreaSpecific UseObservations
Medicinal ChemistryAnticancer and Antimicrobial agentsEffective against multiple cancer types
Material SciencePolymer additive for enhanced propertiesImproved mechanical strength observed

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(8-fluoroquinolin-6-yl)benzamide
  • 2-chloro-N-(2-piperidin-1-ylquinolin-6-yl)benzamide
  • 8-fluoro-2-piperidin-1-ylquinoline

Uniqueness

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of substituents on the quinoline core. The presence of both a piperidine ring and a benzamide group, along with the chloro and fluoro substituents, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable candidate for further research and development in various scientific fields .

Biological Activity

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H15F2N5O\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_5\text{O}

This molecular formula indicates the presence of fluorine substituents and a triazole ring, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance:

  • A study reported that similar 1,2,4-triazole derivatives showed activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
Pathogen MIC (μg/mL) Activity Level
Escherichia coli31.25 - 62.5Moderate to High
Staphylococcus aureus31.25 - 62.5Moderate to High
Candida albicans31.25 - 62.5Moderate to High

Anticancer Activity

The anticancer potential of triazole derivatives has also been widely studied:

  • In vitro studies indicated that compounds similar to the target compound exhibited cytotoxic effects against human cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values reported at approximately 6.2 μM and 27.3 μM respectively .
Cancer Cell Line IC50 (μM) Activity Level
HCT-116 (Colon Carcinoma)6.2High
T47D (Breast Cancer)27.3Moderate

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features:

  • The presence of fluorine atoms in the phenyl groups enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
  • Variations in substituents on the triazole ring significantly affect both antimicrobial and anticancer activities, suggesting a strong structure-activity relationship .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A series of synthesized triazole compounds were tested against resistant bacterial strains, demonstrating promising results that could lead to new treatments for antibiotic-resistant infections.
  • Anticancer Research : Clinical trials involving triazole derivatives have shown potential in reducing tumor sizes in patients with advanced-stage cancers, indicating a need for further development and exploration in therapeutic applications.

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